molecular formula C24H22N2O3S B11055452 1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one

1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one

Cat. No.: B11055452
M. Wt: 418.5 g/mol
InChI Key: DFKOJKBREONFMU-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is a complex organic compound with a unique structure that combines elements of sulfonyl, phenyl, and tetrahydropyrimidoisoindole groups

Preparation Methods

The synthesis of 1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one involves multiple steps, including the formation of the pyrimidoisoindole core and the subsequent introduction of the sulfonyl and phenyl groups. The synthetic route typically starts with the preparation of the pyrimidoisoindole core through a cyclization reaction. This is followed by the introduction of the sulfonyl group via sulfonylation and the phenyl group through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of specific catalysts and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one can be compared with other similar compounds, such as:

    Sulfonyl derivatives: Compounds with similar sulfonyl groups may exhibit comparable chemical reactivity and biological activities.

    Phenyl derivatives: Compounds with phenyl groups may share similar physical and chemical properties.

    Tetrahydropyrimidoisoindole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-10b-phenyl-3,4-dihydro-2H-pyrimido[2,1-a]isoindol-6-one

InChI

InChI=1S/C24H22N2O3S/c1-18-12-14-20(15-13-18)30(28,29)26-17-7-16-25-23(27)21-10-5-6-11-22(21)24(25,26)19-8-3-2-4-9-19/h2-6,8-15H,7,16-17H2,1H3

InChI Key

DFKOJKBREONFMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN3C2(C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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